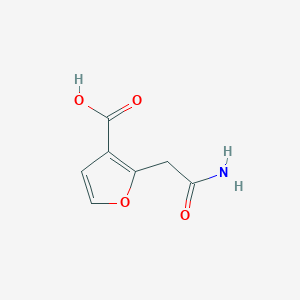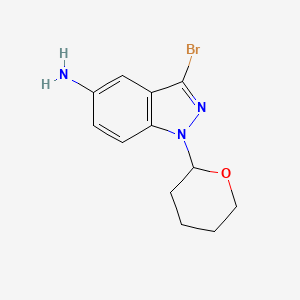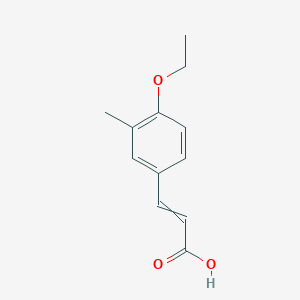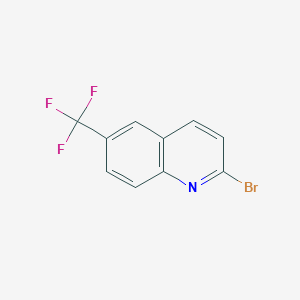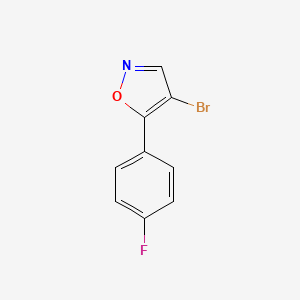![molecular formula C15H10N2 B1381230 11H-Benzo[g]pyrido[3,2-b]indole CAS No. 1319734-08-1](/img/structure/B1381230.png)
11H-Benzo[g]pyrido[3,2-b]indole
Descripción general
Descripción
11H-Benzo[g]pyrido[3,2-b]indole: is a polycyclic aromatic compound that belongs to the indole family. It is characterized by a fused ring structure that includes both benzene and pyridine rings. This compound is known for its planar structure and extended π-electron system, which contribute to its ability to interact with biological molecules such as DNA through intercalation.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 11h-benzo[g]pyrido[3,2-b]indole, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[g]pyrido[3,2-b]indole can be achieved through various methods. One common approach involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the regioselective synthesis of pyrazino[2,3-b]indole derivatives, which represent the central structural motif of the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 11H-Benzo[g]pyrido[3,2-b]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The compound’s aromatic nature makes it susceptible to electrophilic substitution reactions due to the delocalization of π-electrons .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with halogens can yield halogenated derivatives, while oxidation can produce quinones or other oxidized forms.
Aplicaciones Científicas De Investigación
11H-Benzo[g]pyrido[3,2-b]indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its potential anticancer properties due to its ability to bind to DNA and inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparación Con Compuestos Similares
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Benzofuro[3,2-b]indole: Contains a furan ring fused to the indole structure.
Intoplicine: An antitumor derivative in the 7H-benzo[e]pyrido[4,3-b]indole series.
Uniqueness: 11H-Benzo[g]pyrido[3,2-b]indole is unique due to its specific ring fusion pattern and its ability to intercalate into DNA. This property distinguishes it from other indole derivatives and makes it a valuable compound for research in medicinal chemistry and molecular biology.
Propiedades
IUPAC Name |
12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCVNQIKKDETER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


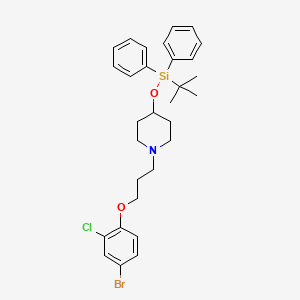
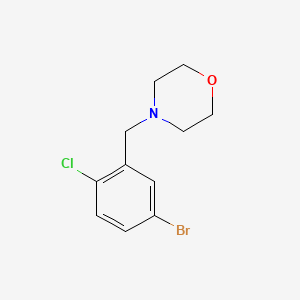



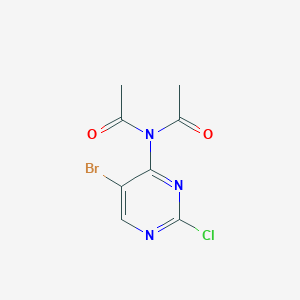
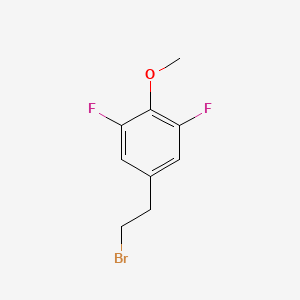
![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
